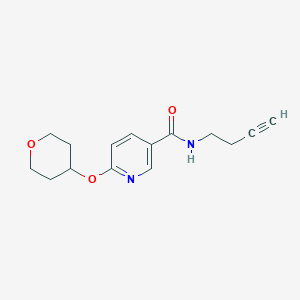

![molecular formula C16H16N2O2S2 B2684689 N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-1,3-苯并噻唑-6-甲酰胺 CAS No. 2097858-23-4](/img/structure/B2684689.png)

N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-1,3-苯并噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, are aromatic and relatively stable .科学研究应用

抗氧化活性

苯并噻唑衍生物,包括与指定化学物质类似的那些,已显示出显著的抗氧化活性。例如,卡布雷拉-佩雷斯等人(2016 年)的一项研究合成了苯并噻唑异硫脲衍生物,以评估其在体外清除自由基的活性。一种衍生物表现出很高的清除活性,在对乙酰氨基酚诱导的肝毒性的背景下进一步评估。该化合物增加了还原型谷胱甘肽含量并降低了丙二醛水平,表明其作为抗氧化剂的潜力(Cabrera-Pérez et al., 2016)。

缓蚀

在材料科学领域,苯并噻唑衍生物已被探索作为缓蚀剂。胡等人(2016 年)合成了苯并噻唑衍生物,以研究它们对盐酸溶液中钢腐蚀的影响。这些化合物表现出比先前报道的缓蚀剂更高的缓蚀效率,证明了苯并噻唑衍生物在防止钢腐蚀方面的潜力(Hu et al., 2016)。

抗肿瘤活性

苯并噻唑衍生物的抗肿瘤特性已被广泛研究。 Kashiyama 等人(1999 年)研究了抗肿瘤 2-(4-氨基苯基)苯并噻唑的代谢形成和生物学特性,重点研究了它们对人癌细胞系的选择性生长抑制特性。这项研究强调了苯并噻唑衍生物在癌症治疗中的潜力(Kashiyama et al., 1999)。

抗菌剂

苯并噻唑衍生物的抗菌特性也是研究的重点。 Desai 等人(2011 年)合成了一系列以苯并噻唑为特色的化合物,并评估了它们的抗菌和抗真菌活性。结果表明具有显着的抗菌功效,表明这些化合物作为潜在的抗菌剂(Desai et al., 2011)。

电化学应用

在另一项创新研究中,钱等人(2017 年)报道了一种通过电化学 C-H 硫醇化合成苯并噻唑的无金属无试剂方法。该工艺提供了一条从硫酰胺合成苯并噻唑和噻唑并吡啶的新途径,为制药和有机材料研究开辟了新的途径(Qian et al., 2017)。

作用机制

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-16(20,7-11-4-5-21-8-11)9-17-15(19)12-2-3-13-14(6-12)22-10-18-13/h2-6,8,10,20H,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGYCWHRFFDFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684619.png)

![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)

![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)